molecular formula C8H3F6NaO2S B15254024 3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt

3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt

Cat. No.: B15254024
M. Wt: 300.16 g/mol
InChI Key: AOAHGENMKUFVHL-UHFFFAOYSA-M
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Description

3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a sulfinic acid group that is neutralized by a sodium ion. This compound is often used as an intermediate in organic synthesis and has significant applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the formation of the corresponding Grignard reagent. This Grignard reagent is then reacted with sulfur dioxide to form the sulfinic acid, which is subsequently neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent the formation of by-products and to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, making it a valuable intermediate in the synthesis of bioactive molecules. The sulfinic acid group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzyl alcohol
  • 3,5-Bis(trifluoromethyl)benzene

Uniqueness

3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to the presence of both trifluoromethyl groups and a sulfinic acid group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound in various applications .

Properties

Molecular Formula

C8H3F6NaO2S

Molecular Weight

300.16 g/mol

IUPAC Name

sodium;3,5-bis(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C8H4F6O2S.Na/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)17(15)16;/h1-3H,(H,15,16);/q;+1/p-1

InChI Key

AOAHGENMKUFVHL-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)[O-])C(F)(F)F.[Na+]

Origin of Product

United States

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